4-(Sulfamoylmethyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(sulfamoylmethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c9-14(12,13)5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H,10,11)(H2,9,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQIWTKFJBNPJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001287530 | |
| Record name | 4-[(Aminosulfonyl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001287530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110654-41-6 | |
| Record name | 4-[(Aminosulfonyl)methyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110654-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Aminosulfonyl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001287530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 4-(Sulfamoylmethyl)benzoic Acid
The synthesis of this compound can be approached by constructing the key fragments—the sulfamoylmethyl moiety and the benzoic acid core—and then assembling them.
The creation of the sulfamoylmethyl group (-CH₂SO₂NH₂) is a critical step. A common strategy for similar structures involves a multi-step conversion starting from a corresponding benzylic halide. For instance, the synthesis of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives provides a relevant precedent. nih.gov This process begins with a bromomethyl-substituted precursor, which is then subjected to a sequence of reactions:
Sulfonation: Reaction with sodium bisulfite to introduce the sulfonic acid group.
Chlorination: Conversion of the sulfonic acid to a sulfonyl chloride, typically using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Amination: Reaction of the sulfonyl chloride with ammonia (B1221849) to form the final primary sulfonamide.
This sequence can be adapted to start from a protected form of 4-(bromomethyl)benzoic acid, such as its methyl or ethyl ester, to avoid interference from the acidic carboxylic acid group.
Table 1: General Synthetic Strategy for Sulfamoylmethyl Group Formation
| Step | Reaction | Reagents | Intermediate Product |
| 1 | Halogen Substitution | Sodium Bisulfite (NaHSO₃) | Sodium Benzylsulfonate |
| 2 | Chlorination | Thionyl Chloride (SOCl₂) / PCl₅ | Benzylsulfonyl Chloride |
| 3 | Amination | Ammonia (NH₃) | Benzylsulfonamide |
The benzoic acid portion of the molecule presents its own set of synthetic considerations. The carboxylic acid group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position. britannica.comlibretexts.org This intrinsic property influences the strategies for introducing additional substituents onto the benzene (B151609) ring.
While classical electrophilic substitution is directed meta to the carboxyl group, modern C-H bond functionalization techniques offer alternative regioselectivity. researchgate.netkuleuven.be Palladium-catalyzed reactions, for example, have been developed to achieve ortho-functionalization of aromatic carboxylic acids by using the carboxylate as a directing group. researchgate.net These advanced methods provide pathways to derivatives that are not accessible through traditional electrophilic substitution.
The assembly of this compound logically follows a sequence that builds upon a pre-existing benzoic acid framework. A plausible and efficient route commences with 4-methylbenzoic acid (p-toluic acid).
A proposed synthetic pathway is as follows:
Esterification: The carboxylic acid of 4-methylbenzoic acid is first protected, commonly as a methyl or ethyl ester, to prevent unwanted side reactions in subsequent steps. This is a standard reaction, often catalyzed by an acid.
Benzylic Bromination: The methyl group of the esterified compound is converted to a bromomethyl group using a reagent like N-bromosuccinimide (NBS) with a radical initiator.
Formation of the Sulfamoylmethyl Group: The resulting 4-(bromomethyl)benzoate (B8499459) ester undergoes the three-step sequence described in section 2.1.1 (sulfonation, chlorination, amination) to install the sulfamoylmethyl moiety.
Hydrolysis: The final step is the deprotection of the carboxylic acid, typically through base-catalyzed hydrolysis (saponification) of the ester, followed by acidification to yield this compound.
This sequential approach ensures high yields and avoids competing reactions, making it a viable strategy for laboratory-scale synthesis.
Derivatization and Analogue Synthesis
The core structure of this compound offers two primary sites for modification: the sulfonamide nitrogen and the aromatic ring of the benzoic acid.
The hydrogen atoms on the sulfonamide nitrogen can be substituted to create a library of N-substituted analogues. Such derivatizations are common in medicinal chemistry to modulate a compound's properties. researchgate.netnih.gov
Two main strategies can be employed:
Reaction with a Sulfonyl Chloride Precursor: An intermediate, such as methyl 4-(chlorosulfonylmethyl)benzoate, could be reacted with various primary or secondary amines to generate N-substituted sulfonamides. Subsequent hydrolysis would yield the desired acid.
Alkylation/Arylation of the Primary Sulfonamide: The parent compound, this compound (or its ester), can be N-alkylated or N-arylated using appropriate electrophiles (e.g., alkyl halides, benzyl (B1604629) halides) in the presence of a base. researchgate.net For example, N-substituted 4-sulfamoylbenzoic acid derivatives have been prepared by reacting methyl 4-(chlorosulfonyl)benzoate with amines, followed by hydrolysis. researchgate.net A similar approach, starting from a chlorosulfonylmethyl precursor, would yield the corresponding derivatives of this compound.
Table 2: Examples of Reagents for N-Sulfonamide Derivatization
| Reagent Class | Specific Example | Potential Product Type |
| Primary Amines | Aniline | N-phenyl-4-(sulfamoylmethyl)benzoic acid |
| Secondary Amines | N-Benzylaniline | N-benzyl-N-phenyl-4-(sulfamoylmethyl)benzoic acid |
| Alkyl Halides | Benzyl Bromide | N-benzyl-4-(sulfamoylmethyl)benzoic acid |
| Amino Acids | Valine Ethyl Ester | N-(carboxyethyl-2-methylpropyl)-4-(sulfamoylmethyl)benzoic acid |
The outcome of an electrophilic aromatic substitution reaction would depend on the reaction conditions and the relative strengths of these directing effects. Given that both groups are deactivating, forcing conditions may be required. The positions ortho to the sulfamoylmethyl group (and meta to the carboxyl group) are the most likely sites for substitution.
Patents describing related sulfamylbenzoic acids show a variety of substitution patterns, including the introduction of amino, chloro, and phenoxy groups, indicating that the ring can be further functionalized. google.comnih.gov For example, the synthesis of 3-amino-4-phenoxy-5-sulfamyl-benzoic acid derivatives often starts from a pre-substituted benzene ring, such as 4-chloro-3-nitro-5-sulfamylbenzoic acid, which is then elaborated. google.com This suggests that building the aromatic substitution pattern before the final assembly of the core structure is often a more effective strategy.
Introduction of Chiral Centers and Stereoselective Synthesis
The introduction of chirality into molecules is a cornerstone of modern medicinal chemistry and materials science, as the three-dimensional arrangement of atoms can profoundly influence a compound's biological activity and physical properties. A molecule is considered chiral if it is non-superimposable on its mirror image, a property that typically arises from the presence of a chiral center—an atom, usually carbon, bonded to four different substituents. khanacademy.orgnih.gov These non-superimposable mirror images are known as enantiomers. khanacademy.org
In the context of this compound, a key strategy for introducing a chiral center involves its reaction with chiral molecules, particularly amino acids or their derivatives. The carboxylic acid group of this compound can be coupled with the amino group of a chiral amino acid or a dipeptide to form an amide bond. This process results in the formation of a new, larger molecule that incorporates the pre-existing chirality of the amino acid.
For instance, research has demonstrated the synthesis of 4-sulfamoyl-benzenecarboxamides through the reaction of 4-carboxy-benzenesulfonamide (a related precursor) with carboxy-protected amino acids. nih.gov This same principle can be applied to this compound. The resulting diastereomers, which are stereoisomers that are not mirror images of each other, often exhibit different physical and chemical properties, allowing for their potential separation. nih.govtru.ca
A representative reaction involves the coupling of this compound with a chiral amine, such as a protected amino acid ester, using standard peptide coupling reagents. This creates a new molecule with a defined stereochemistry at the carbon adjacent to the newly formed amide bond.
Furthermore, a combinatorial library has been created where 4-sulfamoylbenzoic acid was conjugated to various amino acids, including chiral ones like leucine, alanine, and histidine, to explore interactions with biological targets. acs.org This highlights the synthetic feasibility and importance of creating chiral derivatives from this benzoic acid scaffold.
Advanced Synthetic Approaches
Modern synthetic chemistry continually seeks more efficient, selective, and sustainable methods for molecule construction. For derivatives of this compound, advanced approaches such as photocatalysis and transition-metal catalysis offer powerful alternatives to traditional methods.
Photocatalytic Reactions Involving Benzoic Acid Derivatives
Photocatalysis, which utilizes light to drive chemical reactions in the presence of a photosensitizer, has emerged as a green and powerful synthetic tool. While direct photocatalytic synthesis of this compound is not prominently documented, related transformations on analogous structures demonstrate the potential of this approach.
A notable example is the transition-metal-free photocatalytic synthesis of acylsulfonamides. nih.gov This method involves an S–N coupling reaction between a sodium organosulfinate and a hydroxamic acid, facilitated by a photocatalyst like 2,3,5,6-tetra(9H-carbazol-9-yl)benzonitrile (4CzBN). nih.gov This approach is significant as acylsulfonamides are recognized as important bioisosteres of carboxylic acids. nih.gov The reaction proceeds under mild conditions and offers a sustainable pathway for forming the sulfonamide bond, a key feature related to the sulfamoyl group in the target molecule. nih.gov
Transition-Metal-Catalyzed Transformations
Transition-metal catalysis is a dominant force in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net Benzoic acids are versatile substrates for these reactions, often through C-H activation, where a catalyst cleaves a typically inert carbon-hydrogen bond on the aromatic ring and replaces it with a new functional group. researchgate.netresearchgate.net
Various transition metals, including palladium, ruthenium, and gold, have been employed to catalyze transformations of benzoic acid derivatives. researchgate.netmdpi.com
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura and Heck reactions are fundamental for constructing complex aromatic systems. mdpi.com For instance, a derivative of this compound could be synthesized by coupling a suitably halogenated benzoic acid ester with a sulfamoylmethyl-containing coupling partner using a palladium catalyst.
Ruthenium-Catalyzed Annulation: Ruthenium(II) catalysts have been shown to effect C-H activation/annulation reactions of benzoic acids to build fused heterocyclic structures. researchgate.net
Gold-Catalyzed Hydrocarboxylation: Gold(I) catalysts can facilitate intramolecular hydrocarboxylation, where an alkyne-containing benzoic acid cyclizes to form a lactone. mdpi.com
These methods provide powerful tools for modifying the core structure of this compound or for constructing it from simpler precursors, offering pathways to a diverse range of analogues.
Mechanistic Investigations of Synthetic Reactions
Understanding the reaction mechanism is crucial for optimizing conditions and expanding the scope of a synthetic method.
For the photocatalytic synthesis of acylsulfonamides , mechanistic studies suggest a pathway involving singlet oxygen (¹O₂). The process is believed to proceed as follows:
The photocatalyst (4CzBN) absorbs light and is excited to its singlet state, followed by intersystem crossing to the triplet state (4CzBN*).
An energy transfer (EnT) process occurs between the excited photocatalyst and ground-state triplet oxygen (³O₂) to generate singlet oxygen (¹O₂).
The highly reactive singlet oxygen then oxidizes the hydroxamic acid to form a nitrosocarbonyl intermediate.
This intermediate subsequently reacts with the sodium sulfinate, leading to the formation of the S-N bond and, after a final hydrogen atom transfer (HAT) step, yields the desired acylsulfonamide product. nih.gov
For transition-metal-catalyzed reactions , the mechanisms are varied but often follow a general catalytic cycle. In a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki reaction, the mechanism generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide (e.g., a bromo-benzoic acid derivative), inserting itself into the carbon-halogen bond to form a palladium(II) species.
Transmetalation: The organoboron compound (boronic acid) exchanges its organic group with the halide on the palladium center, a step typically facilitated by a base.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond of the product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. mdpi.com
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking and Ligand-Target Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a critical tool in drug design for predicting the binding mode of a ligand to its protein target.
While no specific molecular docking studies for 4-(Sulfamoylmethyl)benzoic acid have been reported, studies on analogous sulfamoyl benzoic acid (SBA) derivatives have demonstrated their potential to bind to various enzyme active sites. For instance, research on SBA analogues as agonists for the LPA2 receptor has shown that the sulfamoyl group can form key interactions within the binding pocket. nih.govnih.gov It is plausible that the sulfamoyl group of this compound could act as a hydrogen bond donor and acceptor, while the benzoic acid moiety could engage in ionic or hydrogen bonding interactions with appropriate residues in an enzyme's active site. The methylene (B1212753) linker provides flexibility, allowing the molecule to adopt various conformations to fit within a binding site.
A hypothetical docking study of this compound into a target enzyme, such as carbonic anhydrase, a common target for sulfonamides, might reveal the following interactions:
| Functional Group of Ligand | Potential Interacting Residue in Enzyme | Type of Interaction |
| Sulfonamide NH₂ | Threonine, Histidine | Hydrogen Bond |
| Sulfonamide SO₂ | Zinc ion, Threonine | Metal Coordination, Hydrogen Bond |
| Benzoic Acid COOH | Arginine, Lysine, Serine | Ionic Bond, Hydrogen Bond |
| Phenyl Ring | Phenylalanine, Leucine, Valine | Hydrophobic (π-π, π-alkyl) |
This table is a hypothetical representation of potential interactions and is not based on published experimental data for this compound.
The formation of a stable ligand-receptor complex is a prerequisite for a biological response. Computational docking programs can predict the binding affinity, often expressed as a docking score or estimated free energy of binding (e.g., in kcal/mol). For a series of benzenesulfonamide (B165840) derivatives targeting various receptors, docking studies have been instrumental in predicting their inhibitory potential. rsc.orgmdpi.com For this compound, a lower predicted binding energy would suggest a more stable ligand-receptor complex and potentially higher biological activity. The prediction would depend heavily on the specific protein target being investigated.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
No QSAR models have been specifically developed for this compound. However, QSAR studies on broader classes of sulfonamides have successfully created models to predict their anticancer and antimicrobial activities. nih.govnanobioletters.com A hypothetical QSAR study involving this compound and its derivatives could lead to a predictive model. Such a model would be represented by a mathematical equation, for example:
pIC₅₀ = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ...
where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), and the descriptors are calculated physicochemical or structural properties of the molecules.
QSAR studies on related benzoic acid and sulfonamide derivatives have identified several molecular descriptors that are often correlated with biological activity. These can be broadly categorized as:
Electronic Descriptors: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which relate to the molecule's reactivity. chitkara.edu.in
Steric Descriptors: Like molecular weight and molar refractivity, which relate to the size and shape of the molecule.
Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which describes the molecule's lipophilicity.
Topological Descriptors: Which are numerical representations of the molecular structure.
A hypothetical QSAR study might reveal the relative importance of these descriptors for the activity of a series of compounds including this compound, as shown in the table below.
| Descriptor Type | Example Descriptor | Potential Impact on Activity |
| Electronic | LUMO Energy | Lower energy may correlate with higher activity |
| Steric | Molar Volume | Optimal size for fitting into the binding site |
| Hydrophobic | LogP | Balanced hydrophobicity for membrane permeability and solubility |
| Topological | Wiener Index | Correlation with molecular branching and compactness |
This table illustrates potential outcomes of a QSAR study and is not based on specific data for this compound.
Molecular Dynamics Simulations for Conformational and Binding Dynamics
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. This can be used to study the conformational changes of a ligand and the stability of a ligand-protein complex.
While no MD simulation studies have been published for this compound, this technique has been applied to various sulfonamide-containing ligands to understand their binding stability and dynamics within a receptor's active site. doi.orgmdpi.com An MD simulation of this compound bound to a target protein could reveal:
Conformational Flexibility: How the molecule changes its shape over time within the binding pocket.
Stability of Interactions: The persistence of key hydrogen bonds and other interactions observed in molecular docking.
Water-Mediated Interactions: The role of water molecules in mediating the binding between the ligand and the protein.
Binding Free Energy Calculations: More accurate estimations of binding affinity can be obtained using methods like MM-PBSA or MM-GBSA on the MD simulation trajectories.
Quantum Mechanical Calculations and Electronic Structure Analysis
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful computational tools for investigating the electronic structure and reactivity of molecules like this compound. nih.govresearchgate.netresearchgate.net These methods provide insights into the molecule's geometry, orbital energies, and charge distribution, which are fundamental to understanding its chemical behavior and potential as a pharmacophore.
A typical DFT study on this compound would begin with the optimization of its geometric structure. researchgate.net This process determines the most stable three-dimensional arrangement of the atoms, providing key information on bond lengths and angles. researchgate.net Following optimization, a range of electronic properties can be calculated. Central to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.govnih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.gov
Another valuable tool is the Molecular Electrostatic Potential (MEP) surface analysis. researchgate.netnih.gov The MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the carboxylic acid and sulfamoyl groups, indicating these as sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group and the hydrogens of the sulfamoyl group's amine, identifying them as potential sites for nucleophilic interaction. nih.gov These computational analyses are crucial for predicting how the molecule might interact with biological targets.
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| EHOMO | -6.95 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.15 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.80 | LUMO-HOMO Energy Difference |
| Ionization Potential (I) | 6.95 | Approximated as -EHOMO |
| Electron Affinity (A) | 2.15 | Approximated as -ELUMO |
| Global Hardness (η) | 2.40 | Calculated as (I-A)/2 |
| Electronegativity (χ) | 4.55 | Calculated as (I+A)/2 |
Virtual Screening Approaches for Hit Identification
Virtual screening (VS) is a computational methodology widely used in drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a specific biological target. nih.govfrontiersin.org The this compound scaffold can be utilized in such campaigns, either as a query in ligand-based virtual screening (LBVS) or as part of a compound library in structure-based virtual screening (SBVS). frontiersin.orgfrontiersin.org
In a structure-based approach, a three-dimensional structure of the target protein is required. frontiersin.org Molecular docking simulations are then performed to predict how compounds from a virtual library, which could include derivatives of this compound, fit into the target's binding site. nih.govnih.gov These simulations calculate a scoring function, often expressed as binding energy (e.g., in kcal/mol), to rank the compounds based on their predicted binding affinity. nih.govnih.gov A lower binding energy suggests a more favorable interaction. This process allows for the rapid and cost-effective filtering of vast chemical libraries, prioritizing a smaller, more manageable number of compounds for experimental testing. nih.gov
Ligand-based virtual screening, conversely, does not require a known protein structure. Instead, it relies on the knowledge of other molecules (ligands) that are known to be active against the target. mdpi.com A molecule like this compound, if identified as an active compound, could serve as a template to search for other compounds with similar chemical features or pharmacophores. frontiersin.orgcomputabio.com
The ultimate goal of any virtual screening campaign is hit identification—the selection of promising candidates for further experimental validation. nih.gov The criteria for defining a "hit" must be carefully considered and can include docking scores, binding energy thresholds, and the presence of key interactions with amino acid residues in the target's active site. nih.govnih.gov For instance, a study might screen millions of compounds and select the top-ranking molecules that exhibit a binding energy below a certain threshold and form hydrogen bonds with specific residues deemed crucial for biological activity.
| Compound ID | Structure | Docking Score (kcal/mol) | Key Interactions | Ligand Efficiency |
|---|---|---|---|---|
| ZINC12345678 | This compound | -8.5 | H-bond with Arg120, Asp150 | 0.37 |
| ZINC87654321 | Derivative A | -9.2 | H-bond with Arg120; Pi-stacking with Phe180 | 0.39 |
| ZINC24681357 | Derivative B | -8.9 | H-bond with Asp150; Salt bridge with Lys75 | 0.35 |
| ZINC13579246 | Derivative C | -9.5 | H-bond with Arg120, Asp150; Hydrophobic interaction with Leu110 | 0.41 |
Structure Activity Relationship Sar and Lead Optimization Strategies
Identification of Essential Pharmacophoric Elements for Biological Activity
The biological activity of 4-(sulfamoylmethyl)benzoic acid derivatives is contingent on the precise arrangement of key chemical features that constitute their pharmacophore. A pharmacophore is the three-dimensional arrangement of functional groups necessary for a molecule to interact with a specific biological target and elicit a response.
For agonists of the Lysophosphatidic Acid Receptor 2 (LPA2), a G-protein coupled receptor involved in processes like cell survival, a clear pharmacophore has been identified based on the sulfamoyl benzoic acid (SBA) scaffold. nih.govnih.gov This model consists of three critical regions:
A Head Group: Typically an acidic moiety like a benzoic acid, which can engage in crucial interactions within the receptor's binding pocket.
A Central Linker: A chain of atoms connecting the head and tail groups. The length and composition of this linker are vital for correctly positioning the other pharmacophoric elements. nih.gov
A Tail Group: A often large, hydrophobic moiety that occupies a corresponding hydrophobic region in the target's binding site. nih.gov
Systematic Analysis of Substituent Effects on Potency and Selectivity
The potency and selectivity of compounds derived from the this compound core are highly sensitive to the nature and position of various substituents. Systematic analysis has provided detailed insights into these effects across different biological targets.
For LPA2 Receptor Agonists: Starting with a lead compound, 2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid, researchers synthesized a series of analogues to probe the SAR. nih.gov Modifications to the linker and tail groups had significant impacts on potency. For instance, the optimal length of the linker was found to be around 15 Å, similar to the endogenous ligand LPA 18:1. nih.gov Replacing the 1H-benzo[de]isoquinolyl-1,3(2H)-dione tail group with either isoindolyl-1,3-dione or indolyl-2,3-dione resulted in a complete loss of LPA2 activation. nih.gov
For h-NTPDase Inhibitors: A series of sulfamoyl-benzamide derivatives were synthesized and screened against various human nucleoside triphosphate diphosphohydrolase (h-NTPDase) isoforms, which are implicated in conditions like thrombosis and cancer. nih.gov The study revealed that substituents on both the sulfonamide and carboxamide portions of the molecule could confer both potency and selectivity. For example, compound 2d (2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid) was identified as a potent and selective inhibitor of h-NTPDase8. nih.gov In contrast, compound 3i (N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide) was the most potent inhibitor of h-NTPDase1 and also showed potent activity against h-NTPDase3. nih.gov
For Cytosolic Phospholipase A2α (cPLA2α) Inhibitors: In the development of inhibitors for cPLA2α, an enzyme involved in inflammatory processes, structural modifications of N,N-disubstituted 4-sulfamoylbenzoic acid derivatives were explored. researchgate.net It was found that replacing substituents on the sulfonamide nitrogen with various moieties like naphthyl or substituted phenyl groups did not significantly improve activity. researchgate.net However, structural convergence towards known potent inhibitors, specifically by introducing benzhydrylindole-substituted moieties, led to compounds with submicromolar IC50 values. researchgate.net This highlights that for this target, a large, specific lipophilic group attached to the sulfonamide is crucial for high potency. researchgate.net
The following table summarizes the effects of selected substituents on the activity of this compound derivatives against different targets.
| Target | Scaffold Base | Substituent(s) | Effect on Activity | Reference |
| LPA2 Receptor | Sulfamoyl Benzoic Acid | Replacement of 1H-benzo[de]isoquinolyl-1,3(2H)-dione tail with isoindolyl-1,3-dione | Abolished agonist activity | nih.gov |
| h-NTPDase8 | 2-chloro-sulfamoylbenzoic acid | N-cyclopropyl on sulfonamide | Potent and selective inhibition (IC50 = 0.28 µM) | nih.gov |
| h-NTPDase1 | 3,4-disubstituted benzenesulfonamide (B165840) | N-(4-bromophenyl) on sulfonamide and 3-morpholine-4-carbonyl | Potent inhibition (IC50 = 2.88 µM) | nih.gov |
| cPLA2α | 4-sulfamoylbenzoic acid | N-indolylethyl substituent | Markedly increased inhibitory potency (IC50 = 0.25 µM) | researchgate.net |
Strategies for Enhancing Compound Efficacy and Specificity
The journey from a preliminary hit compound to a viable drug candidate involves extensive optimization to enhance its efficacy and target specificity. A key strategy is lead optimization, which involves iterative cycles of chemical synthesis and biological testing.
In the development of LPA2 agonists, the initial hit compound, GRI977143, was less potent than the natural ligand and showed antagonist activity at the related LPA3 receptor. nih.gov A medicinal chemistry campaign led to the discovery of a sulfamoyl benzoic acid scaffold that crucially lacked this LPA3 antagonist activity, making it an ideal template for optimization. nih.gov Subsequent modifications focused on increasing potency at LPA2 while maintaining this newly achieved specificity. This was accomplished by systematically altering the head group, linker, and tail group, ultimately yielding specific LPA2 agonists with picomolar activity. nih.gov
For inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, a hit molecule was re-engineered by replacing its original difuryl-triazine core with a 2,5-substituted benzoic acid core. nih.gov This new scaffold offered more versatile options for chemical functionalization. Guided by structural biology techniques like NMR and crystallography, further development led to a compound with a 15-fold improvement in binding affinity for both Mcl-1 and Bfl-1, while preserving selectivity against other related anti-apoptotic proteins. nih.gov
Bioisosteric Design and Analogue Development
Bioisosterism is a powerful strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance desired pharmacological properties. ufrj.brresearchgate.net
A prime example of this strategy was employed in the design of LPA2 receptor agonists. nih.gov Researchers performed an isosteric replacement of a sulfur atom in a parent compound with a sulfamoyl moiety (-NH-SO2-). nih.gov This modification, guided by computational modeling, led to the synthesis of 2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid (compound 4 in the study), which had a nearly identical shape to the parent compound but served as a superior template for further optimization. nih.gov
The development of analogues is a cornerstone of SAR studies. By synthesizing a series of related compounds, chemists can systematically probe the influence of different structural features. For instance, in the pursuit of VLA-4 antagonists, a series of benzoic acid derivatives were synthesized where the introduction of chlorine or bromine at a specific position on a central benzene (B151609) ring led to improved pharmacokinetic properties. nih.gov Similarly, extensive analogue synthesis was critical in defining the SAR for inhibitors of h-NTPDases and cPLA2α, where various amines were used to create a library of sulfamoyl-benzamides and N-substituted 4-sulfamoylbenzoic acids, respectively. nih.govresearchgate.net
The table below showcases examples of analogue development based on the this compound scaffold.
| Lead/Parent Scaffold | Analogue | Modification | Result | Reference |
| Thioether-containing LPA2 agonist | 2-(N-(...)-sulfamoyl)benzoic acid | Isosteric replacement of -S- with -NH-SO2- | Created an optimal template for lead optimization | nih.gov |
| N,N-disubstituted 4-sulfamoylbenzoic acid | N-(indolylethyl)-4-sulfamoylbenzoic acid | Introduction of an indolylethyl group on the sulfonamide nitrogen | ~20-fold increase in cPLA2α inhibitory potency | researchgate.net |
| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide | Amide formation at the carboxylic acid position | Shifted primary activity from h-NTPDase8 to h-NTPDase2 | nih.gov |
Rational Design of Novel Chemical Entities Guided by SAR Insights
Rational drug design utilizes the understanding of a biological target and SAR data to create new, improved molecules in a directed, non-random fashion. researchgate.net Insights gained from the systematic studies of this compound derivatives have been instrumental in guiding the design of novel chemical entities with superior properties.
The development of specific, subnanomolar LPA2 agonists was heavily reliant on rational design. nih.govnih.gov Researchers used computational docking to screen various scaffolds against a homology model of the LPA2 receptor. This process, combined with an analysis of protein-ligand interaction fingerprints and considerations of synthetic feasibility, led to the selection of the sulfamoyl benzoic acid scaffold for chemical synthesis and optimization. nih.gov The subsequent SAR data, which detailed the effects of modifying the linker and tail groups, was then fed back into this design process to create highly potent and specific molecules. nih.gov
Similarly, the design of dual inhibitors for Mcl-1 and Bfl-1 was guided by structural information. nih.gov The knowledge of how the initial hit compound interacted with its targets allowed for the rational redesign of its chemical core to a 2,5-substituted benzoic acid. This new core was specifically chosen to allow for functionalization that would lead to improved binding, a hypothesis that was confirmed through further synthesis and testing. nih.gov This iterative process of design, synthesis, and testing, informed by an ever-deepening understanding of the SAR, is the hallmark of modern rational drug design. researchgate.net
Preclinical Investigative Models Non Human
In Vitro Organotypic and Tissue Culture Models
There are currently no publicly available scientific reports detailing the use of 4-(Sulfamoylmethyl)benzoic acid in in vitro organotypic or tissue culture models. Such studies are crucial for elucidating the potential cellular and tissue-level effects of a compound, including its mechanism of action, efficacy, and potential for tissue-specific responses. The lack of research in this area means that the impact of this compound on complex, three-dimensional tissue structures remains unknown.
Data Table: In Vitro Studies of this compound
| Model System | Cell/Tissue Type | Key Findings |
| No data available | No data available | No data available |
Research in Non-Mammalian Biological Systems
Similarly, a comprehensive search of the scientific literature did not yield any studies on the effects of this compound in non-mammalian biological systems. Research in these models, such as microbial pathogenicity models or plant growth systems, can provide valuable insights into a compound's broader biological activities, including potential antimicrobial or growth-regulating properties. The absence of such research indicates a significant unexplored area in the pharmacological and biological profiling of this compound.
Data Table: Non-Mammalian Studies of this compound
| Model Organism | Study Focus | Key Findings |
| No data available | No data available | No data available |
Broader Academic Implications and Future Research Trajectories
Role of 4-(Sulfamoylmethyl)benzoic Acid as a Lead Structure in Chemical Biology
In the field of chemical biology and drug discovery, a "lead structure" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better potency, selectivity, or pharmacokinetic parameters. The this compound framework has proven to be an excellent starting point for the design and synthesis of potent and selective modulators of various biological targets.
One of the most significant applications has been in the development of agonists for the lysophosphatidic acid (LPA) receptor 2 (LPA2). nih.gov LPA is a lipid mediator that regulates diverse cellular processes, including cell survival and DNA repair, through a family of G protein-coupled receptors (GPCRs). nih.gov Researchers have used the sulfamoyl benzoic acid (SBA) scaffold to create specific agonists for the LPA2 receptor, which is known to mediate anti-apoptotic and protective effects in the gut. nih.gov Starting with a lead compound, scientists were able to perform structure-activity relationship (SAR) studies to optimize the molecule. nih.govnih.gov This involved modifying three key regions: the benzoic acid "head," a linker chain, and a "tail" group. nih.gov This systematic modification led to the discovery of compounds with subnanomolar and even picomolar activity, demonstrating high potency and specificity for the LPA2 receptor. nih.gov
Key findings from these SAR studies revealed that:
An electron-withdrawing group (like chlorine) on the benzoic acid ring enhanced potency. nih.gov
A four-carbon linker chain was optimal for activity. nih.gov
Specific, bulky tail groups were crucial for binding to the receptor. nih.gov
Similarly, N-substituted 4-sulfamoylbenzoic acid derivatives have been identified as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in the inflammatory process through the production of arachidonic acid. researchgate.net A virtual screening hit was structurally modified, leading to derivatives with submicromolar inhibitory concentrations (IC50). researchgate.net Further research has explored sulfamoyl-benzamide derivatives as selective inhibitors for other important enzyme families like human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in cancer, diabetes, and thrombosis. nih.gov
These examples underscore the value of the this compound core as a versatile and adaptable lead structure for generating targeted therapeutic agents.
Interactive Table: this compound Derivatives and Their Biological Targets
| Derivative Class | Biological Target | Observed Effect | Key Finding |
| Sulfamoyl benzoic acid (SBA) analogues | Lysophosphatidic acid receptor 2 (LPA2) | Agonist | Achieved picomolar potency through structural optimization. nih.gov |
| N-Substituted 4-sulfamoylbenzoic acids | Cytosolic phospholipase A2α (cPLA2α) | Inhibitor | Structural modifications led to submicromolar IC50 values. researchgate.net |
| Sulfamoyl-benzamide derivatives | Human NTPDases (e.g., h-NTPDase8) | Selective Inhibitor | Compound 2d selectively blocked h-NTPDase8 with an IC50 of 0.28 µM. nih.gov |
| Benzoylthioureido derivatives | Carbonic Anhydrase (CA) enzymes | Inhibitor | The sulphamoyl group was found to be a more effective zinc-binding group than a carboxylic acid group. nih.gov |
Potential Contributions to Agricultural Chemistry (e.g., as agrochemical agents)
While much of the focus has been on medicinal applications, the structural motifs present in this compound are also relevant to agricultural chemistry. Benzoic acid derivatives, in general, are a well-established class of herbicides. google.comgoogle.commissouri.edu They often function as synthetic auxins, a type of plant hormone that can disrupt normal growth processes in targeted weeds. weedscience.org
Although direct research on this compound as an agrochemical is not widely published, studies on closely related structures provide strong indications of its potential. For example, a metabolite of the herbicide metsulfuron-methyl (B1676535) is a benzoate (B1203000) ester substituted with a sulfamoyl group at position 2, indicating that this chemical class is active and can be processed in environmental and biological systems. nih.gov
Furthermore, the sulfonamide group, a key feature of this compound, is present in many commercial agrochemicals. The development of new herbicides, fungicides, and insecticides often relies on novel chemical scaffolds that can overcome resistance issues and offer new modes of action. The combination of the benzoic acid and sulfonamide moieties in one molecule presents an opportunity for creating new agrochemical agents.
Unexplored Research Avenues and Emerging Applications
The existing research into this compound and its derivatives has paved the way for numerous unexplored avenues and potential new applications.
Broadening the Scope of Biological Targets: Given the success in targeting GPCRs like LPA2 and enzymes like cPLA2α and CAs, a logical next step is to screen libraries of sulfamoyl benzoic acid derivatives against other related targets. nih.govresearchgate.netnih.gov This could include other GPCRs involved in inflammation or cancer, or other enzymes within the hydrolase and lyase families.
Antimicrobial and Antiviral Agents: Some derivatives have already been assessed for antimicrobial properties, showing moderate effects against certain bacterial strains and the potential to inhibit biofilm formation. mdpi.com A more systematic investigation into the antimicrobial and even antiviral potential of a diverse library of these compounds is a promising research direction.
Development as Agrochemicals: A focused research program to synthesize and screen this compound derivatives for herbicidal, fungicidal, and insecticidal activity is a significant, yet largely untapped, opportunity. This could involve testing against a panel of common agricultural weeds and pests to identify lead compounds for agrochemical development.
Materials Science Applications: As a bifunctional molecule with a carboxylic acid and a sulfonamide group, this compound could be explored as a monomer for creating novel polymers or as a cross-linking agent in material synthesis. sigmaaldrich.com
Challenges and Opportunities in Advancing the Field of Sulfamoylmethyl Benzoic Acid Research
Advancing the research on this chemical scaffold comes with both challenges and significant opportunities.
Challenges:
Synthetic Complexity: While the core structure is accessible, the synthesis of specific, highly substituted derivatives can be complex and require multi-step procedures, which may hinder the rapid generation of large compound libraries for screening. nih.gov
Structure-Activity Relationship (SAR) Nuances: As seen in the LPA2 agonist studies, subtle structural changes can lead to a complete loss of activity. nih.gov Understanding these nuanced SARs requires a combination of extensive synthesis, biological testing, and computational modeling, which can be resource-intensive.
Bioavailability and Drug-like Properties: Moving from a potent lead compound to a viable drug or agrochemical requires optimizing pharmacokinetic properties such as solubility, stability, and bioavailability. Achieving the right balance between high potency and good "drug-like" or "agrochemical-like" properties is a common challenge in development.
Opportunities:
Platform for Targeted Therapies: The modular nature of the scaffold (head, linker, tail) makes it an ideal platform for combinatorial chemistry and fragment-based drug design. This allows for the systematic and rational design of highly potent and selective molecules for a wide range of biological targets. nih.gov
Addressing Unmet Medical Needs: The demonstrated activity against targets involved in inflammation, cancer, and thrombosis suggests that this class of compounds could lead to new treatments for a variety of diseases. nih.govresearchgate.netnih.gov
Developing Novel Agrochemicals: With increasing weed and pest resistance to existing products, the agricultural industry is in constant need of new chemical solutions. The this compound scaffold represents a promising and underexplored area for the discovery of next-generation agrochemicals.
Interdisciplinary Research: The diverse potential applications of these compounds create opportunities for collaboration between medicinal chemists, chemical biologists, agricultural scientists, and material scientists, fostering innovation across different fields.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(Sulfamoylmethyl)benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sulfamoylation of a methylbenzoic acid precursor. For example, coupling 4-(bromomethyl)benzoic acid with sulfamide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) ensures removal of unreacted sulfamide. Monitor reaction progress using TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .
- Key Considerations : Optimize stoichiometry (1:1.2 molar ratio of bromomethyl precursor to sulfamide) to minimize byproducts. Use anhydrous conditions to prevent hydrolysis of the sulfamoyl group.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm sulfamoylmethyl substitution via downfield shifts of the methylene protons (δ ~4.2–4.5 ppm) and carbonyl carbon (δ ~170 ppm).
- IR Spectroscopy : Identify the sulfonamide S=O stretch (1350–1300 cm⁻¹) and carboxylic acid O–H stretch (2500–3300 cm⁻¹).
- Mass Spectrometry : ESI-MS in negative ion mode ([M–H]⁻) provides molecular weight confirmation.
- Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C, H, N, S percentages .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing and synthesis.
- First Aid : In case of skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with saline solution and consult an ophthalmologist.
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
- Structure Solution : Employ direct methods (e.g., SHELXT ) for phase determination. Refine with SHELXL using anisotropic displacement parameters for non-H atoms.
- Validation : Check for twinning using the R1/R2 ratio and verify hydrogen bonding (e.g., O–H···O between carboxylic acid groups) with Mercury software.
- Example : A recent study resolved torsional angles of the sulfamoylmethyl group (C–S–N–C) to ±0.5° accuracy .
Q. What computational strategies are effective for studying the enzyme-inhibitory activity of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with carbonic anhydrase II (PDB ID: 1CA2). Focus on sulfonamide-Zn²+ coordination and π-stacking with His94.
- Molecular Dynamics (MD) : Simulate binding stability (10 ns, NPT ensemble) in GROMACS. Analyze RMSD (<2.0 Å) and hydrogen bond occupancy (>70%).
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate electrostatic potential maps for active-site complementarity .
Q. How can researchers address discrepancies between experimental and theoretical spectroscopic data?
- Methodological Answer :
- NMR Chemical Shifts : Compare experimental data with computed shifts (GIAO method at B3LYP/6-31G* level). Deviations >0.5 ppm may indicate conformational flexibility or solvent effects.
- IR Band Assignments : Use VEDA software to correlate vibrational modes with DFT-predicted frequencies. Adjust scaling factors (0.96–0.98) for S=O stretches.
- Case Study : A 2024 study resolved conflicting carbonyl signals by identifying rotamers via variable-temperature NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
